molecular formula C9H15ClN2 B3015873 Propyl(pyridin-4-ylmethyl)amine hydrochloride CAS No. 405879-15-4

Propyl(pyridin-4-ylmethyl)amine hydrochloride

Cat. No. B3015873
M. Wt: 186.68
InChI Key: QHJCEGCGOBIALS-UHFFFAOYSA-N
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Description

Propyl(pyridin-4-ylmethyl)amine hydrochloride is a chemical compound . It is related to N-(pyridin-4-yl)pyridin-4-amine and its derivatives, which have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .


Molecular Structure Analysis

The molecular structure of Propyl(pyridin-4-ylmethyl)amine hydrochloride involves a propyl group attached to a pyridin-4-ylmethylamine . The arrangement of related molecules has been studied using classical molecular simulation methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of Propyl(pyridin-4-ylmethyl)amine hydrochloride are not fully detailed in the available resources. It has a molecular weight of 186.68 .

Scientific Research Applications

Catalytic Activity in Olefin Epoxidation

Propyl(pyridin-4-ylmethyl)amine, when combined with cobalt complexes, shows significant catalytic activity in the aerial oxidation of olefins like styrene and 1-decene. This compound, through its immobilization and interaction with cobalt salts, plays a role in different reactivities and selectivities towards epoxidation (Pruss, Macquarrie, & Clark, 2004).

Construction of Helical Silver(I) Coordination Polymers

This chemical is used in the self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, leading to the formation of helical silver(I) coordination polymers. These polymers display distinct pitches and facilitate the construction of helical structures with significant solid-state luminescent emission intensities (Zhang, Deng, Huo, Zhao, & Gao, 2013).

Schiff Base Complex Formation

The compound is instrumental in the synthesis of Schiff base complexes, particularly with Zn(II) metal ions. These complexes are characterized using spectroscopic methods and confirmed through single crystal X-ray diffraction studies, demonstrating the compound's utility in complex formation and structure determination (Rezaeivala, 2017).

Formation of Cu(II) Complexes

It is also used in the formation of Cu(II) complexes, where its variations in arm length and molecular interactions play a significant role. These complexes, characterized by single crystal X-ray diffraction, reveal insights into the coordination sphere of metal ions and molecular interactions (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).

Synthesis of Organosilicon Copolymers

This chemical is crucial in the synthesis of organosilicon copolymers, showcasing its potential as an anionite in respect to anionic chlorocomplexes of various metals (Belousova, Vlasova, Pozhidaev, & Voronkov, 2001).

Fluorescent Sensor for Dopamine

The compound has been used to develop a fluorescent sensor for dopamine, demonstrating its potential in selective detection and quantification in biological contexts (Khattar & Mathur, 2013).

Biomimetic Iron(III) Complexes

It plays a role in biomimetic iron(III) complexes, acting as functional models for intradiol-cleaving catechol dioxygenases. The compound's influence on iron coordination and reactivity towards oxygenation is significant (Sundaravel, Sankaralingam, Suresh, & Palaniandavar, 2011).

Corrosion Inhibition in Hydrochloric Acid

This compound has been studied for its efficiency in inhibiting corrosion of mild steel in hydrochloric acid, highlighting its potential as a corrosion inhibitor (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthesis of Highly Functionalized Pyrroles

It is involved in the multi-component synthesis of highly functionalized pyrroles, demonstrating its role in complex organic synthesis and the construction of novel chemical libraries (Li, Chen, Fan, Wei, & Yan, 2019).

Interaction with Organoruthenium and Organorhodium Cations

The compound interacts with organoruthenium and organorhodium cations, showing potential for developing anticancer compounds and understanding metal ion binding in aqueous solutions (Nagy, Ozsváth, Bényei, Farkas, & Buglyó, 2021).

Alzheimer's Disease Therapeutic Agent Research

It has been evaluated for potential utility in the treatment of Alzheimer's disease, showcasing its bioactivity and relevance in pharmacological research (Klein, Davis, Olsen, Wong, Huger, Smith, Petko, Cornfeldt, Wilker, Blitzer, Landau, Haroutunian, Martin, & Effland, 1996).

Chemosensor for Cu2+

This compound serves as a chemosensor for Cu2+, exhibiting significant colorimetric and fluorescent changes upon binding, demonstrating its application in detection technologies (Zheng, Lee, Liu, Park, Yoon, Lee, & Kim, 2016).

Future Directions

The future directions for the study of Propyl(pyridin-4-ylmethyl)amine hydrochloride could involve further exploration of its synthesis, chemical reactions, and potential applications. Related compounds have been studied for their potential use in non-linear optics , which could be an interesting area for future research.

properties

IUPAC Name

N-(pyridin-4-ylmethyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-2-5-11-8-9-3-6-10-7-4-9;/h3-4,6-7,11H,2,5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJCEGCGOBIALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl(pyridin-4-ylmethyl)amine hydrochloride

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